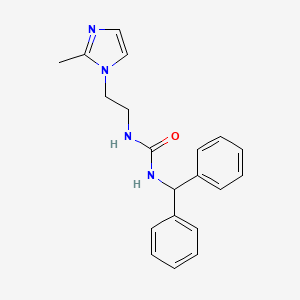
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H3ClF2O4S and a molecular weight of 256.61 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, as well as a sulfonyl fluoride group, which makes it a versatile building block in organic synthesis .
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid are proteins or nucleic acids . The compound’s sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets through a process known as "click chemistry" . This approach involves the formation of covalent bonds between the compound and its targets, resulting in the assembly of -SO2- linked small molecules . This is a complementary approach to using amides and phosphate groups as linkers .
Biochemical Pathways
The compound’s ability to form -so2- linked small molecules suggests that it may influence a variety of biochemical processes involving proteins or nucleic acids .
Pharmacokinetics
The compound’s solid form and its molecular weight of 25661 may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be dependent on the specific proteins or nucleic acids it targets. By forming -SO2- linked small molecules, the compound may alter the function of these targets and influence various cellular processes .
Méthodes De Préparation
One common method involves the reaction of 2-Chloro-5-fluorobenzoic acid with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfonyl fluoride group can undergo oxidation or reduction reactions, leading to the formation of different sulfonyl derivatives.
Common reagents used in these reactions include sulfuryl fluoride, various catalysts, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid has several applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid can be compared with similar compounds such as:
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: This compound has a similar structure but with a chlorosulfonyl group instead of a sulfonyl fluoride group.
2,4-Dichloro-5-fluorobenzoic acid: This compound contains two chlorine atoms and one fluorine atom, making it less reactive in click chemistry applications.
The uniqueness of this compound lies in its sulfonyl fluoride group, which provides distinct reactivity and versatility in various chemical and biological applications .
Propriétés
IUPAC Name |
2-chloro-4-fluoro-5-fluorosulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQDRBXCSOVJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide](/img/structure/B2889543.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2889544.png)


![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)
![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)
![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)

